molecular formula C16H13ClN2O3 B5049660 5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5049660
M. Wt: 316.74 g/mol
InChI Key: MHAYJDADWWEKHM-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound . It is a novel drug candidate that has been studied for its potential applications .


Synthesis Analysis

The synthesis of this compound has been reported by Siddiqui et al. in 2014 . It was used as a precursor for preparing a number of less cytotoxic anti-microbial and anti-enzymatic derivatives .


Physical and Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while, the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .

Future Directions

The compound has shown potential as a drug candidate for treating neurodegenerative disorders due to its anti-acetylcholinesterase activity . Future research could focus on further exploring its therapeutic potential and understanding its mechanism of action in more detail. Additionally, more studies could be conducted to understand its physical and chemical properties, and to develop methods for its safe and efficient synthesis.

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-6-2-11(3-7-13)16-18-15(22-19-16)10-21-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAYJDADWWEKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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